molecular formula C9H6F3NS B8674727 2-Trifluoromethylbenzylisothiocyanate

2-Trifluoromethylbenzylisothiocyanate

Cat. No. B8674727
M. Wt: 217.21 g/mol
InChI Key: CQHCVTWJLMEQBK-UHFFFAOYSA-N
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Patent
US07015213B1

Procedure details

A solution containing 2-trifluoromethylbenzylamide (3.50 g, 0.02 mol) in 50 ml of dichloromethane and a solution containing sodium bicarbonate (3.4 g, 0.04 mol) in 55 ml of water are added simultaneously over one hour at a temperature close to 20° C. to a solution of thiophosgene (2.28 g, 0.02 mol) in 15 ml of dichloromethane. Agitation is carried out for 30 minutes. The reaction mixture is decanted and the organic phase washed with 100 ml of water then with 100 ml of a solution of salt water. The organic phase is dried over magnesium sulphate and the solvent is evaporated off with a rotary evaporator. The expected compound is obtained in the form of an oil (3.50 g, 81%). Considering its reactivity, it is used immediately for the following reaction.
Name
2-trifluoromethylbenzylamide
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step Two
Name
Quantity
55 mL
Type
solvent
Reaction Step Two
Quantity
2.28 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[C:3]1[CH:10]=[CH:9][CH:8]=[CH:7][C:4]=1[CH2:5][NH-:6].C(=O)(O)[O-].[Na+].[C:18](Cl)(Cl)=[S:19]>ClCCl.O>[F:1][C:2]([F:11])([F:12])[C:3]1[CH:10]=[CH:9][CH:8]=[CH:7][C:4]=1[CH2:5][N:6]=[C:18]=[S:19] |f:1.2|

Inputs

Step One
Name
2-trifluoromethylbenzylamide
Quantity
3.5 g
Type
reactant
Smiles
FC(C1=C(C[NH-])C=CC=C1)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
3.4 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
55 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
2.28 g
Type
reactant
Smiles
C(=S)(Cl)Cl
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added simultaneously over one hour at a temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture is decanted
WASH
Type
WASH
Details
the organic phase washed with 100 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off with a rotary evaporator

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC(C1=C(CN=C=S)C=CC=C1)(F)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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